![molecular formula C56H103N17O16 B15140598 [Ala9,10, Lys11,12] Glycogen Synthase (1-12)](/img/structure/B15140598.png)
[Ala9,10, Lys11,12] Glycogen Synthase (1-12)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Ala9,10, Lys11,12] Glycogen Synthase (1-12) is a synthetic peptide that serves as a selective substrate for phosphorylation by protein kinase C (PKC) . This compound is used to measure the activity of protein kinase C, which plays a crucial role in various cellular processes, including signal transduction, cell proliferation, and differentiation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Ala9,10, Lys11,12] Glycogen Synthase (1-12) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of [Ala9,10, Lys11,12] Glycogen Synthase (1-12) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. High-performance liquid chromatography (HPLC) is used for purification, ensuring the final product’s high purity .
Analyse Des Réactions Chimiques
Types of Reactions
[Ala9,10, Lys11,12] Glycogen Synthase (1-12) primarily undergoes phosphorylation reactions, where a phosphate group is added to the peptide by protein kinase C . This reaction is crucial for studying the activity of protein kinase C in various biological contexts.
Common Reagents and Conditions
The phosphorylation reaction typically requires adenosine triphosphate (ATP) as the phosphate donor and protein kinase C as the enzyme. The reaction conditions include an appropriate buffer system to maintain the enzyme’s activity and stability .
Major Products
The major product of the phosphorylation reaction is the phosphorylated form of [Ala9,10, Lys11,12] Glycogen Synthase (1-12), which can be analyzed to determine the activity of protein kinase C .
Applications De Recherche Scientifique
[Ala9,10, Lys11,12] Glycogen Synthase (1-12) has several scientific research applications:
Chemistry: Used as a model substrate to study phosphorylation reactions and enzyme kinetics.
Biology: Helps in understanding the role of protein kinase C in cellular signaling pathways.
Medicine: Assists in the development of therapeutic agents targeting protein kinase C-related pathways.
Industry: Utilized in the production of diagnostic kits for measuring protein kinase C activity.
Mécanisme D'action
The mechanism of action of [Ala9,10, Lys11,12] Glycogen Synthase (1-12) involves its phosphorylation by protein kinase C. The peptide binds to the active site of the enzyme, where ATP transfers a phosphate group to specific serine or threonine residues on the peptide. This phosphorylation event can be measured to assess the enzyme’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
[Ala113] Myelin Basic Protein (104-118): Another substrate for protein kinase C, used in similar assays.
Bisindolylmaleimide II: A protein kinase C inhibitor used in research to study the enzyme’s inhibition.
Uniqueness
[Ala9,10, Lys11,12] Glycogen Synthase (1-12) is unique due to its specific sequence, which makes it a selective substrate for protein kinase C. This selectivity allows for precise measurement of the enzyme’s activity, making it a valuable tool in biochemical research .
Propriétés
Formule moléculaire |
C56H103N17O16 |
|---|---|
Poids moléculaire |
1270.5 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-3-hydroxy-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C56H103N17O16/c1-28(2)24-38(68-46(79)34-18-14-22-61-34)49(82)70-40(26-74)51(84)66-36(19-15-23-62-56(59)60)48(81)73-43(33(9)76)54(87)69-39(25-29(3)4)50(83)71-41(27-75)52(85)72-42(30(5)6)53(86)64-31(7)44(77)63-32(8)45(78)65-35(16-10-12-20-57)47(80)67-37(55(88)89)17-11-13-21-58/h28-43,61,74-76H,10-27,57-58H2,1-9H3,(H,63,77)(H,64,86)(H,65,78)(H,66,84)(H,67,80)(H,68,79)(H,69,87)(H,70,82)(H,71,83)(H,72,85)(H,73,81)(H,88,89)(H4,59,60,62)/t31-,32-,33+,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |
Clé InChI |
AATOURFPKKEISN-NHKXYLNPSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1)O |
SMILES canonique |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


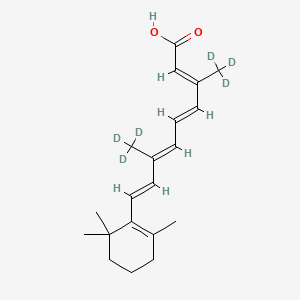
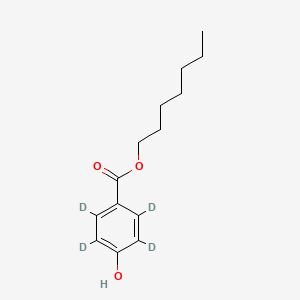

![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15140538.png)
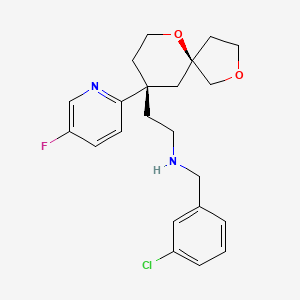
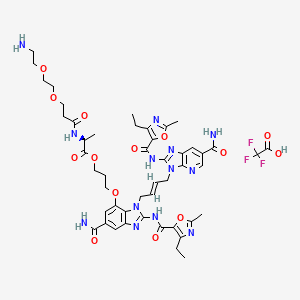
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B15140564.png)

![5-[6-chloro-5-[(1S,2S)-2-phenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B15140577.png)

![4-amino-1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15140584.png)
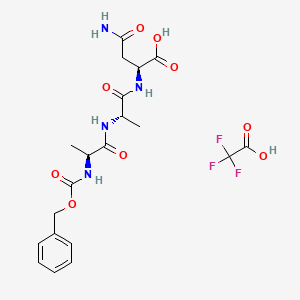
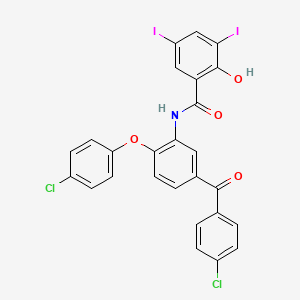
![[(2R,5R)-3-acetyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15140605.png)
